molecular formula C9H7IN2 B2435451 6-Iodoquinolin-2-amine CAS No. 880144-59-2

6-Iodoquinolin-2-amine

Cat. No.: B2435451
CAS No.: 880144-59-2
M. Wt: 270.073
InChI Key: YUBZQDYTYGQTCJ-UHFFFAOYSA-N
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Description

Significance of Halogenated Quinolines in Heterocyclic Chemistry

Quinoline (B57606) and its derivatives are fundamental scaffolds in heterocyclic chemistry, recognized for their presence in natural products and their wide array of pharmacological activities. orientjchem.orgnih.gov The quinoline structure, a fusion of a benzene (B151609) and pyridine (B92270) ring, is a versatile precursor for synthesizing complex molecules for pharmaceuticals, agrochemicals, and materials science. orientjchem.orgnumberanalytics.com The introduction of a halogen atom, such as iodine, chlorine, or bromine, onto the quinoline core significantly influences the molecule's properties and reactivity. orientjchem.orgscispace.com

Halogenation can enhance the biological activity of quinoline derivatives. For instance, in the context of antimalarial drugs, the presence of a halogen atom can significantly boost the compound's efficacy. orientjchem.org Similarly, for anticancer agents, a halogen can increase lipophilicity, which may improve cellular uptake. orientjchem.org Beyond modulating biological function, halogens serve as crucial handles for synthetic chemists. The carbon-halogen bond, particularly the carbon-iodine bond, is a reactive site for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. researchgate.netd-nb.info These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures and the diversification of quinoline-based compounds. researchgate.net This strategic functionalization is essential for developing new drugs, catalysts, and advanced materials. researchgate.net

Overview of the Academic Research Trajectory for 6-Iodoquinolin-2-amine

The academic research concerning this compound and its direct precursors has primarily focused on its synthesis and its utility as a building block for more complex, functional molecules. The compound is often derived from related quinoline structures, such as 6-iodo-2-chloroquinoline or 6-iodoquinolin-2(1H)-one. researchgate.netacs.org

A significant area of investigation involves the transformation of the 2-amino group or the 6-iodo position to generate novel compounds with potential applications in medicinal chemistry and materials science. The amino group can undergo various reactions, while the iodine atom is an excellent leaving group for cross-coupling reactions. d-nb.infobeilstein-journals.org For example, the reactivity of 6-iodo-substituted tetrahydroquinolines (THQs), which share the iodinated benzene ring portion of the structure, has been explored in Suzuki couplings. d-nb.info Research has shown that the 6-iodo substituent is highly reactive and allows for the efficient formation of new bonds. d-nb.infobeilstein-journals.org

Furthermore, derivatives of 6-iodoquinoline (B82116) are used in the synthesis of specialized dyes. Unsymmetrical squaraine cyanine (B1664457) dyes incorporating a 6-iodoquinoline moiety have been synthesized and studied for their photophysical properties. mdpi.com In these complex structures, the 6-iodoquinoline part of the molecule is constructed and then coupled with other heterocyclic systems. mdpi.com Research has also explored the synthesis of various substituted quinolines where the 6-iodo position serves as a key point for diversification. researchgate.netacs.org For instance, 6-Iodoquinolin-2(1H)-one, a precursor to the amine, has been functionalized to create a variety of substituted quinolines. researchgate.netacs.org The development of practical and scalable syntheses for halo-quinolin-2(1H)-ones highlights the industrial and academic interest in these intermediates. researchgate.netacs.org

Precursor/Related CompoundSynthetic Transformation/Application
6-Iodoquinolin-2(1H)-onePrecursor for further functionalization to obtain various substituted quinolines. researchgate.netacs.org
4-Chloro-6-iodo-3-nitroquinolineReacted with amines in the synthesis of complex quinoline derivatives. acs.org
6-Iodo-substituted tetrahydroquinolinesUsed in Suzuki cross-coupling reactions to demonstrate the reactivity of the iodo group. d-nb.info
6-Iodoquinoline derivativesIncorporated into unsymmetrical squaraine cyanine dyes for photophysical studies. mdpi.com

Properties

IUPAC Name

6-iodoquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBZQDYTYGQTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Iodoquinolin 2 Amine and Its Derivatives

Strategies for Quinolin-2-one Scaffold Construction: Precursors to 6-Iodoquinolin-2-amine

The formation of the quinolin-2-one ring system can be achieved through several pathways, primarily involving the cyclization of substituted anilines or palladium-catalyzed reactions. These methods provide access to the necessary heterocyclic core, which can be appropriately functionalized.

Cyclization reactions starting from aniline derivatives are a foundational strategy for building the quinolin-2-one scaffold. These methods typically involve creating an acyclic precursor that contains both the aniline moiety and a suitable side chain, which then undergoes an intramolecular reaction to form the heterocyclic ring.

One approach to forming the quinolin-2-one ring involves the alkylation of an aniline derivative followed by an intramolecular cyclization. In this method, a haloaniline, such as 4-iodoaniline, can be reacted with an alkylating agent like 3,3-dimethylallyl bromide. The initial N-alkylation product can then undergo a subsequent acid-catalyzed intramolecular cyclization. This cyclization, a variation of the Friedel-Crafts reaction, leads to the formation of a dihydroquinolin-2-one intermediate. Subsequent oxidation or dehydrogenation of this intermediate yields the aromatic quinolin-2-one scaffold. The choice of catalyst and reaction conditions is critical to facilitate the cyclization and subsequent aromatization steps efficiently.

Table 1: Representative Alkylation-Mediated Cyclization for Dihydroquinolin-2-one Synthesis

Starting Material Reagent Intermediate Product Final Product Class

An alternative to alkylation is the acylation of an aniline followed by cyclization. This sequence involves reacting a substituted aniline with an α,β-unsaturated acyl chloride, such as 3,3-dimethylacryloyl chloride. The resulting N-arylamide serves as the direct precursor for an intramolecular Friedel-Crafts acylation reaction. In the presence of a Lewis acid or a strong protic acid, the amide undergoes cyclization to form a 3,4-dihydroquinolin-2(1H)-one. mdpi.com This method offers a direct route to the heterocyclic core, with the substitution pattern on the final product being determined by the starting aniline. For instance, using 4-iodoaniline would lead to the formation of 6-iodo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The development of catalytic annulation of α,β-unsaturated N-arylamides has become a significant area of research for synthesizing these structures. mdpi.com

Table 2: Acylation-Cyclization for Dihydroquinolin-2-one Synthesis

Aniline Derivative Acylating Agent Catalyst Product

A versatile method for constructing the quinolin-2-one scaffold involves the acylation of a haloaniline with a β-keto ester equivalent, such as a dialkyl dimethoxypropionate. In this process, the aniline is first acylated to form an enamine or a related intermediate. This intermediate then undergoes thermal or acid-catalyzed cyclization, often referred to as the Knorr quinoline (B57606) synthesis or a related pathway, to yield the quinolin-2-one ring. The use of a haloaniline, specifically 4-iodoaniline, directly incorporates the iodine atom at the desired 6-position of the quinolinone system. This strategy is effective for creating a variety of substituted quinolin-2-ones, which are valuable precursors for further chemical modification.

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful and efficient tools for the synthesis of quinoline and quinolone derivatives. rsc.org These methods often proceed under mild conditions and tolerate a wide range of functional groups, making them highly valuable in modern organic synthesis. researchgate.net

The intramolecular Heck reaction is a key strategy for forming the quinolin-2-one ring system. wikipedia.org The process typically begins with an intermolecular Heck reaction between a 2-iodoaniline and an alkene, such as an acrylate or another α,β-unsaturated carbonyl compound. colab.ws This initial coupling forms a 2-alkenylaniline intermediate. The reaction involves the oxidative addition of the iodoaniline to a Pd(0) complex, followed by insertion of the alkene and subsequent β-hydride elimination. nih.gov

This intermediate can then undergo a second, intramolecular cyclization. In a domino Heck-cyclization reaction, the initially formed Heck product undergoes an intramolecular aminocyclization to yield the final 2-quinolone product. nih.gov This transformation can be catalyzed by palladium complexes, often without the need for phosphine (B1218219) ligands. colab.ws The reaction conditions, including the choice of palladium source, base, and solvent, are crucial for achieving high yields. For example, Pd(OAc)₂ with a base like triethylamine (NEt₃) in a solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) has been shown to be effective. colab.wsnih.gov This methodology provides a direct route to substituted 2-quinolones from readily available starting materials. organic-chemistry.org

Table 3: Palladium-Catalyzed Heck Reaction for 2-Quinolone Synthesis

Reactant 1 Reactant 2 Catalyst Base Solvent Product Class Reference
2-Iodoaniline Acrylate Pd(OAc)₂ NEt₃ CH₃CN 2-Alkenylaniline colab.ws
Methyl-β-(2-acetamidoaryl)acrylate Aryl iodide Pd(OAc)₂ K₂CO₃ DMF 4-Aryl-2-quinolone nih.gov
2-Iodoaniline Morita-Baylis-Hillman adducts Pd(OAc)₂ DABCO Acetonitrile 2,3-Disubstituted quinoline organic-chemistry.org

Palladium-Catalyzed Cyclization Reactions

Pd-Catalyzed Cyclization of o-Iodoanilines with Acrylates or Acrylic Acids

A convenient and versatile method for constructing the 2-quinolinone core involves the palladium-catalyzed cyclization of o-iodoanilines with acrylates or acrylic acids. researchgate.net This approach allows for the formation of a wide range of 2-quinolinone derivatives, which are precursors to 2-aminoquinolines. The reaction proceeds efficiently to yield the desired products, often with tolerance for various functional groups such as halogens, esters, and nitro groups. researchgate.net The choice of base, such as potassium pivalate or potassium acetate (B1210297), is critical for the success of the cyclization. researchgate.net This method represents a direct route to quinolinone structures that can be further functionalized.

Table 1: Example of Pd-Catalyzed Cyclization for 2-Quinolinone Synthesis

Reactant 1 Reactant 2 Catalyst Base Yield

Data compiled from a general method described for various substituted o-iodoanilines. researchgate.net

Multi-Component Reaction Approaches to Functionalized Quinolones

Multi-component reactions (MCRs) have become a powerful and efficient strategy for the synthesis of complex molecular structures like quinoline derivatives from simple starting materials in a single step. rsc.org These reactions are characterized by high atom economy and the ability to introduce significant structural diversity into the final product. rsc.org MCRs can proceed through different domino protocols, either linear or branched, where intermediates are generated and consumed in subsequent steps within the same reaction vessel. nih.gov For quinolone synthesis, a typical MCR might involve the reaction of an aniline, a dicarbonyl compound, and another component like triethyl orthoformate. nih.govmdpi.com The sequence can involve condensation, nucleophilic aromatic substitution, and intramolecular cyclization to build the quinolone framework. nih.gov The versatility of MCRs makes them highly attractive for generating libraries of functionalized quinolones for various applications. rsc.org

Gould-Jacobs Cyclization Methodologies

The Gould-Jacobs reaction is a classic and widely used method for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives. wikipedia.orgmdpi.com The process begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgablelab.eu This is followed by a thermal intramolecular cyclization at high temperatures, often exceeding 250 °C, to form the quinoline ring. mdpi.comablelab.eu The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org

A primary limitation of this method is the harsh reaction conditions, which can lead to product degradation. mdpi.comablelab.eu However, using high-boiling point inert solvents like diphenyl ether can improve yields. mdpi.com The reaction is particularly effective for anilines that possess electron-donating groups in the meta-position. wikipedia.org Despite the high temperatures, microwave-assisted variations have been developed to shorten reaction times and improve yields. researchgate.net

Reaction Steps in Gould-Jacobs Synthesis:

Condensation: Aniline reacts with diethyl ethoxymethylenemalonate.

Cyclization: The intermediate undergoes thermal cyclization at high temperatures.

Saponification & Decarboxylation (Optional): The ester group is hydrolyzed and removed to yield a 4-hydroxyquinoline. wikipedia.org

Selective Reduction and Transformation of 6-Iodoquinolin-2-one Intermediates

Once the 6-iodoquinolin-2-one core is synthesized, it can be subjected to various transformations, including selective reduction of the heterocyclic ring.

Reduction to 6-Iodotetrahydroquinolines and 6-Iododihydroquinolines

The selective reduction of the quinolin-2-one system allows for the synthesis of the corresponding dihydro- and tetrahydroquinoline derivatives. These reduced structures are important scaffolds in medicinal chemistry. Reagents such as boranes and diisobutylaluminium hydride (DIBAL-H) are commonly employed for such transformations. While specific examples detailing the reduction of 6-iodoquinolin-2-one with these exact reagents are not prevalent in the provided context, the reduction of the parent quinolin-2(1H)-one system is a known transformation. For instance, the selective reduction of quinolin-2(1H)-ones has been reported using a SmI2/H2O/MeOH system. researchgate.net The application of borane reagents or DIBAL-H would typically target the reduction of the lactam functionality and/or the double bond within the pyridine (B92270) ring, leading to various degrees of saturation in the final product.

Scalability and Practicality of this compound Synthesis Routes

The practical application of any synthetic route on a larger scale depends on factors such as cost, efficiency, safety, and environmental impact.

Pd-Catalyzed Cyclization: This method offers a direct route with good yields and functional group tolerance. researchgate.net However, the cost and potential toxicity of the palladium catalyst, as well as the need for specialized ligands in some cases, can be a drawback for large-scale synthesis.

Multi-Component Reactions (MCRs): MCRs are highly regarded for their efficiency, high atom economy, and the use of readily available starting materials. rsc.orgnih.gov These factors make them an attractive option for sustainable and scalable synthesis. The ability to construct complex molecules in a single pot reduces waste and simplifies purification processes.

Gould-Jacobs Cyclization: While a robust and well-established method, its practicality is often limited by the requirement for very high temperatures, which can be energy-intensive and may lead to side reactions or decomposition. mdpi.comablelab.eu The use of expensive, high-boiling solvents that are difficult to remove can also complicate scale-up. mdpi.com

Reactivity and Advanced Chemical Transformations of 6 Iodoquinolin 2 Amine Derivatives

Cross-Coupling Reactions at the C6-Iodo Position

The carbon-iodine bond at the C6 position of the quinoline (B57606) ring is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. libretexts.orgmasterorganicchemistry.comyoutube.com This reaction has been instrumental in the synthesis of biaryl compounds and other complex molecules. The general catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of 6-iodoquinolin-2-amine derivatives, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl groups at the C6 position. The reactivity of the aryl halide in Suzuki-Miyaura coupling generally follows the order I > Br > Cl. wikipedia.org

Reactants Catalyst System Product Key Findings
Aryl Halide, Organoboron CompoundPalladium Catalyst, BaseBiaryl CompoundForms C-C bonds; widely used in synthesis. libretexts.orgmasterorganicchemistry.comyoutube.com
Aryl Halides and Pseudohalides, Boronic Acids and EstersBulky Ancillary Phosphine (B1218219) Ligand on Palladium, Amination ReagentDiaryl AminesA formal nitrene insertion process alters the products from C-C-linked biaryls to C-N-C-linked diaryl amines. snnu.edu.cnnih.govdomainex.co.uk

Heck Coupling Reactions

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is a versatile method for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction mechanism typically involves the oxidative addition of the halide to a palladium(0) species, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. wikipedia.orglibretexts.org

For this compound derivatives, the Heck reaction provides a means to introduce vinyl groups at the C6 position, which can be further functionalized. The reaction demonstrates high utility in both academic and industrial settings for the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.gov

Reactants Catalyst System Product Key Findings
Unsaturated Halide, AlkenePalladium Catalyst, BaseSubstituted AlkeneForms a new C-C bond between the aryl halide and the alkene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Aryl Bromide, OlefinDichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladiumVinylbenzenesThe catalyst is highly active and operates under mild reaction conditions. nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

In the case of this compound, the Sonogashira coupling enables the introduction of alkyne functionalities at the C6 position. These alkynyl-substituted quinolines can serve as precursors for a variety of other compounds. A modified, copper-free Sonogashira coupling strategy has been developed for the functionalization of the quinoline motif. researchgate.net

Reactants Catalyst System Product Key Findings
Terminal Alkyne, Aryl or Vinyl HalidePalladium Catalyst, Copper(I) Cocatalyst, Amine BaseDisubstituted AlkyneForms a C(sp)-C(sp2) bond. wikipedia.orgorganic-chemistry.orgnih.gov
Dihaloquinoline, Terminal AlkynePd2(dba)3, K2CO3, 1,4-DioxaneAlkynyl-substituted QuinolineModified and efficient copper-, amine-, and ligand-free synthetic strategy. researchgate.net
2-bromo-4-iodo-quinoline, AlkynePalladium and Copper Co-catalyst4-alkynyl-2-bromo-quinolineThe acetylene (B1199291) adds to the more reactive iodide substituent. libretexts.org

Aminocarbonylation Reactions (e.g., with 6-iodoquinoline)

Aminocarbonylation is a process that involves the introduction of a carbonyl group and an amine in a single step. Palladium-catalyzed aminocarbonylation of aryl halides has been shown to be an effective method for the synthesis of carboxamides. nih.gov For 6-iodoquinoline (B82116), aminocarbonylation provides a direct route to quinoline-6-carboxamides. nih.govresearchgate.net

The reaction conditions, such as carbon monoxide pressure and the choice of ligand, can significantly influence the product distribution, leading to either carboxamides or 2-ketocarboxamides. nih.govresearchgate.net For instance, using a bidentate ligand like XantPhos under atmospheric pressure of carbon monoxide can lead to the selective formation of quinoline-6-carboxamides. nih.gov In contrast, higher pressures of CO with a monodentate ligand like triphenylphosphine (B44618) can favor the formation of 2-ketocarboxamides. nih.gov

Substrate Amine Catalyst System Pressure Major Product Yield
6-IodoquinolinePiperidinePd(OAc)2 / 2 PPh340 bar2-Ketocarboxamide82%
6-IodoquinolinePiperidinePd(OAc)2 / XantPhos1 atmCarboxamide98%
1-IodoisoquinolineVarious AminesPd(OAc)2 / PPh3 or XantPhos1-40 barIsoquinoline-1-carboxamides55-89% mdpi.com
IodoarenesAliphatic AminoalcoholsPd(OAc)2 / Phosphine Ligand1-60 barAmide Alcohols or Amide EstersModerate to Good nih.gov
ortho-IodoanilinesCyanamidePalladium Catalyst / Mo(CO)6Not Specified2-AminoquinazolinonesModerate to Excellent researchgate.net

Transformations Involving the C2-Amino Group of this compound

The amino group at the C2 position of this compound is a key site for derivatization, enabling the attachment of various functional moieties for analytical or synthetic purposes.

Derivatization Strategies for Analytical or Synthetic Purposes

Derivatization of the C2-amino group can be achieved using various reagents to introduce specific functionalities. These modifications can enhance detectability in analytical methods or provide handles for further synthetic transformations.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent is widely used for the derivatization of primary and secondary amines, including amino acids, to form highly fluorescent and stable urea (B33335) derivatives. nih.govwaters.comsigmaaldrich.comnih.gov The reaction is a simple, one-step procedure that allows for direct analysis by liquid chromatography without extensive cleanup. nih.gov AQC derivatization significantly enhances the signal intensity in mass spectrometry, aiding in the analysis of small peptides and glycopeptides. nih.gov The resulting derivatives are stable, allowing for batch processing and repeat analyses. waters.com

2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This is a fluorogenic and hydrophilic derivatizing reagent used for the liquid chromatographic analysis of aliphatic amines. nih.gov It reacts with amines to form highly fluorescent carboxamides. nih.gov A key advantage of DMQC-OSu is that the reagent itself and its hydrolysis product have negligible fluorescence, which minimizes interference in chromatographic analysis. nih.gov

Derivatizing Reagent Target Functional Group Resulting Derivative Application Key Features
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary and Secondary AminesFluorescent Urea DerivativesHPLC analysis of amino acids, peptides, and glycoproteins. nih.govwaters.comsigmaaldrich.comnih.govnih.govresearchgate.netRapid, one-step reaction; stable derivatives; enhances fluorescence and ionization yield. nih.govwaters.comnih.gov
2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)Aliphatic AminesFluorescent CarboxamidesLC separation of aliphatic amines. nih.govForms highly fluorescent derivatives; reagent and hydrolysate have negligible fluorescence. nih.gov
4-Bromo-N-methylbenzylamine (4-BNMA)Carboxylic AcidsAmidesLC-MS/MS analysis of biological organic acids. nih.govImproves retention in reversed-phase chromatography; bromine isotope pattern aids identification. nih.gov
4-Sulfo-2,3,5,6-tetrafluorophenol (STP) and N-hydroxysulfosuccinimide (NHSS)Carboxylic AcidsWater-soluble Activated EstersPreparation for coupling to amines. thermofisher.comResulting STP esters are easier to purify and more stable than NHSS esters. thermofisher.com

Nucleophilic Displacement and Amidation Reactions

The carbon-iodine bond at the C6 position of the quinoline nucleus is a prime site for nucleophilic displacement reactions, most notably through transition-metal-catalyzed processes. Palladium-catalyzed aminocarbonylation represents a powerful method for the direct introduction of an amide functionality, transforming the iodoquinoline into valuable quinoline-6-carboxamide (B1312354) derivatives.

This transformation involves the reaction of the 6-iodoquinoline substrate with an amine and carbon monoxide in the presence of a palladium catalyst. The reaction conditions, particularly the choice of ligand and carbon monoxide pressure, can be finely tuned to selectively produce either monocarbonylated products (carboxamides) or double-carbonylated products (α-ketoamides or glyoxylamides).

Research has demonstrated that using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with a bidentate phosphine ligand such as XantPhos under atmospheric pressure (1 bar) of carbon monoxide selectively yields quinoline-6-carboxamide derivatives. unirioja.esresearchgate.net In this process, a wide variety of primary and secondary amines can be employed as nucleophiles, leading to a diverse library of amide products with yields ranging from good to excellent. unirioja.es

Conversely, when the reaction is performed under high pressure (40 bar) of carbon monoxide with a monodentate phosphine ligand like triphenylphosphine (PPh₃), the reaction favors double carbonylation, leading to the formation of quinoline-6-glyoxylamide derivatives as the major products. unirioja.esresearchgate.netmdpi.com This selectivity is attributed to the differing coordination properties of the ligands and the influence of CO pressure on the catalytic cycle.

The palladium-catalyzed aminocarbonylation is a robust method for installing amide groups onto the heteroaromatic skeleton, showcasing the utility of 6-iodoquinoline derivatives in constructing complex molecules. unirioja.es

Amine NucleophileCatalyst/LigandCO Pressure (bar)Major ProductIsolated Yield (%)
tert-ButylaminePd(OAc)₂/XantPhos1Quinoline-6-carboxamide90
PyrrolidinePd(OAc)₂/XantPhos1Quinoline-6-carboxamide88
MorpholinePd(OAc)₂/XantPhos1Quinoline-6-carboxamide85
BenzylaminePd(OAc)₂/2 PPh₃40Quinoline-6-glyoxylamide75
CyclohexylaminePd(OAc)₂/2 PPh₃40Quinoline-6-glyoxylamide69
FurfurylaminePd(OAc)₂/2 PPh₃40Quinoline-6-glyoxylamide81

This table presents a selection of results from palladium-catalyzed aminocarbonylation reactions of 6-iodoquinoline, illustrating the selective synthesis of quinoline-6-carboxamides and quinoline-6-glyoxylamides under different reaction conditions. unirioja.es

Reactivity at Other Positions and Regioselective Functionalization of Iodoquinoline Scaffolds

Beyond the reactive C6-iodo position, the quinoline scaffold offers other sites for functionalization. The tautomeric quinolin-2(1H)-one form of this compound allows for reactions at the C3 position and the ring nitrogen, enabling comprehensive derivatization of the heterocyclic core.

Mechanistic Investigations into Reactions Involving 6 Iodoquinolin 2 Amine Scaffolds

Elucidation of Cyclization Mechanisms

Cyclization reactions are fundamental to the construction of complex polycyclic molecules. The 6-iodoquinolin-2-amine framework can participate in several types of cyclization reactions, with the mechanisms being of significant interest to synthetic chemists.

Friedel-Crafts Cyclizations: Intramolecular Friedel-Crafts reactions are a powerful tool for forming new rings. In the context of quinoline (B57606) derivatives, this typically involves the cyclization of a carboxylic acid or a related functional group onto the quinoline core or an attached aromatic ring. For instance, the acid-mediated cyclization of quinoline-based carboxylic acids can lead to the formation of tetracyclic fused quinoline systems. researchgate.netresearchgate.net The mechanism of this reaction involves the protonation of the carboxylic acid to form a highly electrophilic acylium ion. This is followed by an electrophilic aromatic substitution reaction where the electron-rich aromatic ring attacks the acylium ion, leading to the formation of a new carbon-carbon bond and a six-membered ring intermediate. Subsequent deprotonation re-aromatizes the system, yielding the final cyclized product. The presence of the amino and iodo substituents on the quinoline ring can influence the regioselectivity of the cyclization by altering the electron density of the aromatic system. However, a significant challenge in applying Friedel-Crafts reactions to quinoline is the Lewis basicity of the quinoline nitrogen, which can bind to and neutralize the Lewis acid catalyst required for the reaction. quora.com

Pd-catalyzed Cyclizations: Palladium-catalyzed reactions are another important class of cyclization methods. These reactions often involve the formation of a carbon-carbon or carbon-heteroatom bond through a catalytic cycle involving a palladium complex. For example, the intramolecular Heck reaction can be used to form new rings by coupling an aryl or vinyl halide with an alkene. In the case of a suitably substituted this compound derivative, the iodine atom can undergo oxidative addition to a palladium(0) catalyst. This is followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination or reductive elimination to afford the cyclized product. divyarasayan.orgresearchgate.net The regioselectivity of these cyclizations, such as the preference for 5-exo-trig over 6-endo-trig pathways, is often dictated by steric and electronic factors. divyarasayan.org Other palladium-catalyzed cyclizations can involve C-H activation, where a C-H bond is cleaved and functionalized in the course of the reaction. mdpi.com

A plausible mechanism for a palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides to form 4-halo-2-aminoquinolines involves halopalladation, isocyanide insertion, and reductive elimination steps. organic-chemistry.org

Mechanistic Pathways of Reductive Transformations

The reduction of the quinoline ring system can lead to the formation of dihydroquinolines and tetrahydroquinolines, which are important scaffolds in medicinal chemistry. The use of bulky reducing agents like Diisobutylaluminum hydride (DIBAL-H) allows for selective reductions.

The mechanism of DIBAL-H reduction involves the coordination of the Lewis acidic aluminum center to a Lewis basic site on the substrate, typically a nitrogen or oxygen atom. chemistrysteps.commasterorganicchemistry.com In the case of a quinoline derivative, the lone pair of the quinoline nitrogen can coordinate to the DIBAL-H. This coordination activates the quinoline ring towards hydride attack. The bulky diisobutyl groups on the aluminum atom play a crucial role in the selectivity of the reduction. chemistrysteps.commasterorganicchemistry.com

The hydride is then delivered to the C2 or C4 position of the quinoline ring, leading to the formation of a dihydroquinoline intermediate. The steric bulk of the DIBAL-H reagent often prevents a second hydride addition, which would lead to the fully reduced tetrahydroquinoline. ic.ac.uk The reaction is typically carried out at low temperatures, such as -78 °C, to stabilize the intermediate aluminum complex. chemistrysteps.comic.ac.uk Upon aqueous workup, the aluminum complex is hydrolyzed, and the dihydroquinoline product is liberated. The selectivity for the formation of 1,2-dihydroquinolines versus 1,4-dihydroquinolines can be influenced by the substituents on the quinoline ring and the reaction conditions.

The chemoselectivity of DIBAL-H is a key feature, allowing for the reduction of one functional group in the presence of another. For example, esters can be selectively reduced in the presence of amides, and in some cases, a carboxylic acid can be reduced in the presence of a benzylic bromide. nih.govrsc.org

Role of Halogen Substituents in Oxidative Addition and Reactivity in Cross-Coupling Reactions

The iodine substituent at the C6 position of this compound is of paramount importance for its utility in cross-coupling reactions. These reactions, which are typically catalyzed by palladium complexes, are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govsemanticscholar.org

The key step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the organohalide to the palladium(0) catalyst. csbsju.educhemrxiv.org In this step, the palladium inserts into the carbon-halogen bond, forming an organopalladium(II) halide complex. The reactivity of the halogen in this step follows the general trend: I > Br > OTf > Cl. nih.govnih.govlibretexts.orgfishersci.fr This trend is primarily attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group. The weaker C-I bond makes iodoarenes, such as this compound, highly reactive substrates for oxidative addition. nih.gov

The high reactivity of the C-I bond allows for selective cross-coupling reactions to be performed on polyhalogenated substrates. For instance, an iodo-substituted position can be selectively functionalized in the presence of a bromo or chloro substituent on the same molecule. This differential reactivity is a powerful tool for the sequential and site-selective synthesis of complex molecules. nih.gov While oxidative addition is often considered irreversible, there is evidence to suggest that in some cases, particularly with bulky phosphine (B1218219) ligands, it can be reversible. This can have implications for the selectivity of cross-coupling reactions with polyhalogenated substrates. acs.org

The nature of the hypervalent iodine reagent used as an oxidant in some palladium-catalyzed cross-coupling reactions can also influence the reaction pathway, with some reactions proceeding through a Pd(II)/Pd(IV) cycle. nih.gov

Investigation of Electronic and Steric Effects on Reaction Outcomes

The outcome of chemical reactions involving the this compound scaffold is significantly influenced by the electronic and steric properties of its substituents.

Electronic Effects: The 2-amino group is a strong electron-donating group, which increases the electron density of the quinoline ring, particularly at the ortho and para positions. This can affect the reactivity of the ring in electrophilic aromatic substitution reactions. In the context of cross-coupling reactions, the electronic nature of substituents on the quinoline ring can influence the rate of oxidative addition. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can have the opposite effect. nih.gov

Steric Effects: Steric hindrance can play a major role in determining the feasibility and selectivity of a reaction. In the case of this compound, the amino group at the C2 position can sterically hinder reactions at the adjacent C3 position. Similarly, the iodine atom at the C6 position can influence the approach of reagents to the neighboring C5 and C7 positions. In palladium-catalyzed cross-coupling reactions, the size of the ligands on the palladium catalyst and the steric bulk of the coupling partners can have a profound impact on the reaction outcome. princeton.edu For instance, bulky ligands can promote reductive elimination and prevent catalyst deactivation.

The interplay of electronic and steric effects can be complex. For example, in the functionalization of quinolines, electronic properties sometimes appear to be more influential than steric effects, with electron-withdrawing groups leading to better yields in certain C-H activation reactions. nih.gov

Studies on Amine Radical Cations in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the generation of highly reactive intermediates under mild conditions. beilstein-journals.orgd-nb.infosemanticscholar.org The 2-amino group of this compound can be a key player in such transformations through the formation of an amine radical cation.

The mechanism of photoredox catalysis typically involves the excitation of a photocatalyst by visible light. d-nb.info The excited photocatalyst can then engage in a single-electron transfer (SET) process with a substrate. In the case of an amine, the photocatalyst can be reductively quenched, meaning it accepts an electron from the amine. d-nb.infonih.gov This one-electron oxidation of the amine generates a highly reactive amine radical cation. beilstein-journals.orgd-nb.infosemanticscholar.org

Once formed, the amine radical cation can undergo a variety of transformations. One common pathway is deprotonation at the carbon alpha to the nitrogen, which produces a strongly reducing α-amino radical. beilstein-journals.org This α-amino radical can then be intercepted by various radical acceptors. Alternatively, the amine radical cation itself can act as an electrophilic aminating species and add to nucleophilic alkenes and arenes. nih.govacs.org Another possible fate of the amine radical cation is its conversion to a powerful electrophilic iminium ion, which can be trapped by a range of nucleophiles. beilstein-journals.orgd-nb.info This can occur through hydrogen atom abstraction or a deprotonation-oxidation sequence. d-nb.info

The specific reaction pathway that the amine radical cation follows depends on the reaction conditions, the nature of the amine, and the other reactants present. The study of these mechanistic pathways is crucial for the development of new and selective C-N bond-forming reactions. acs.org

Computational Chemistry Studies Applied to 6 Iodoquinolin 2 Amine Derivatives

Density Functional Theory (DFT) and ab initio Calculations in Reaction Mechanism Elucidation

Density Functional Theory (DFT) and ab initio methods are at the forefront of computational chemistry for elucidating reaction mechanisms. These first-principles approaches provide detailed information about the potential energy surface of a reaction, allowing for the identification of transition states and intermediates.

In a typical DFT study of a reaction mechanism, the geometries of reactants, products, intermediates, and transition states are optimized. The energies of these structures are then used to construct a reaction energy profile. Key parameters obtained from these calculations are summarized in the table below, illustrating the kind of data generated in such studies.

ParameterDescriptionTypical Application in Reaction Mechanism Studies
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.Determines the rate of the reaction; lower activation energies indicate faster reactions.
Reaction Energy (ΔEr) The difference in energy between the products and reactants.Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).
Gibbs Free Energy (ΔG) The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Determines the spontaneity of a reaction.
Imaginary Frequencies Vibrational modes with negative frequencies.The presence of a single imaginary frequency is a key indicator of a true transition state structure.

This table represents typical parameters calculated in DFT studies of reaction mechanisms.

Quantum Chemical Calculations for Structural Insights (e.g., Tautomerism, Orbital Overlap)

Quantum chemical calculations are instrumental in providing a deep understanding of the structural and electronic properties of molecules. For a molecule like 6-iodoquinolin-2-amine, which can exist in different tautomeric forms (amino-imino), these calculations can predict the relative stability of each tautomer and the energy barriers for their interconversion.

Studies on related aminoquinoline systems have successfully employed quantum chemical calculations to investigate tautomerism. For example, the redox properties of 8-aminoquinoline (B160924) were investigated using a combination of spectroelectrochemical measurements and quantum chemical calculations, which helped to identify the different tautomers present at various pH levels charge-transfer.pl. Similarly, the tautomeric equilibrium in 1-benzamidoisoquinoline derivatives has been studied using NMR spectroscopy and computational chemistry mdpi.com. These studies underscore the power of theoretical calculations in predicting the predominant tautomeric forms and understanding their electronic structures.

Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of the molecule. The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule nih.gov.

Below is a table summarizing the kind of structural and electronic data that can be obtained from quantum chemical calculations on a molecule like this compound.

PropertyDescriptionSignificance
Tautomer Stability The relative energies of different tautomeric forms (e.g., amino vs. imino).Predicts the most likely structure of the molecule under different conditions.
HOMO-LUMO Gap The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.A smaller gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.Reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Natural Bond Orbital (NBO) Analysis A method to study charge transfer and conjugative interactions within a molecule.Provides insights into intramolecular interactions and the stability of different conformations.

This table illustrates the types of insights that can be gained from quantum chemical calculations on quinoline (B57606) derivatives.

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Insights

Molecular modeling and docking are indispensable tools in drug discovery for understanding how a molecule might interact with a biological target, such as an enzyme or a receptor. These methods are crucial for elucidating the Structure-Activity Relationship (SAR), which describes how the chemical structure of a compound influences its biological activity.

For quinoline derivatives, which are known to possess a wide range of biological activities including antimalarial and anticancer properties, molecular docking studies have been widely used to predict their binding modes and affinities for various protein targets. For instance, molecular docking studies of substituted quinoline derivatives have been performed to understand their potential as EGFR inhibitors for cancer therapy nih.gov. In the context of antimalarial research, QSAR and molecular docking studies on 4-aminoquinolines have provided insights into the structural features required for activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum nih.govnih.govnih.gov. These studies often highlight the importance of features such as a halogen atom at a specific position on the quinoline ring nih.govnih.gov.

A typical molecular docking workflow involves preparing the 3D structure of the ligand (e.g., a this compound derivative) and the target protein, and then using a docking algorithm to predict the most likely binding poses of the ligand in the protein's active site. The results are often scored to estimate the binding affinity.

The following table outlines key aspects of molecular modeling and docking studies in the context of SAR.

TechniqueDescriptionApplication to SAR
Molecular Docking Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.Identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and its target, explaining the activity of known compounds and guiding the design of new ones.
Quantitative Structure-Activity Relationship (QSAR) A computational method that relates the chemical structure of a series of compounds to their biological activity using statistical models.Develops predictive models that can estimate the activity of new, untested compounds based on their structural features.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.Creates a 3D template that can be used to screen large databases of compounds for potential new active molecules.
Molecular Dynamics (MD) Simulations A computational method that simulates the movement of atoms and molecules over time.Assesses the stability of the ligand-protein complex predicted by docking and provides a more dynamic picture of the binding interactions.

This table summarizes common molecular modeling techniques used to derive SAR insights for drug discovery.

Applications of 6 Iodoquinolin 2 Amine As a Versatile Synthetic Intermediate

Precursor in the Construction of Diverse Heterocyclic Scaffolds

The unique structure of 6-Iodoquinolin-2-amine, featuring a reactive C-I bond suitable for cross-coupling reactions and a nucleophilic amino group, positions it as an ideal starting material for constructing elaborate heterocyclic systems. Chemists leverage these functional groups to build both substituted quinoline (B57606) derivatives and more complex fused-ring architectures.

The quinoline scaffold is a fundamental component in medicinal and industrial chemistry mdpi.com. The synthesis of substituted quinolines is a significant area of research, with numerous methods developed to access these structures for applications such as anti-cancer agents nih.gov. This compound provides a platform for creating such substituted derivatives. The iodine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which allow for the introduction of a wide variety of aryl, alkyl, and alkynyl groups.

These synthetic strategies are employed to create novel quinoline-based compounds for advanced materials. The amine group at the 2-position can be further functionalized, enabling the attachment of various side chains and modifying the electronic properties of the molecule. The development of efficient, one-pot synthetic protocols for quinolines and quinolones continues to be a focus, highlighting the demand for versatile precursors like this compound in creating functionalized heterocyclic systems nih.gov.

This compound is a key component in the multistep synthesis of complex, fused heterocyclic systems. A prominent example is its use in the creation of unsymmetrical squaraine cyanine (B1664457) dyes, which feature a quinoline moiety linked to another heterocycle through a central four-membered squaric acid ring mdpi.comresearchgate.netnih.gov.

In these syntheses, the 6-iodoquinoline (B82116) portion is typically prepared and then condensed with derivatives of squaric acid to form the fused-ring system mdpi.comnih.gov. The presence of the iodo-substituent is often retained in the final dye structure, where it can influence the molecule's photophysical properties and photodynamic therapy potential researchgate.net. The synthesis involves the quaternization of the quinoline nitrogen, followed by condensation reactions to build the final polycyclic dye structure mdpi.comnih.gov.

Beyond dyes, the quinoline framework is integral to other fused systems like pyrroloquinolines and pyrimido[4,5-b]quinolones, which are recognized for their biological properties researchgate.netsemanticscholar.org. The ability to use this compound as a starting point for these complex scaffolds underscores its importance as a versatile building block in heterocyclic chemistry.

Fused Ring SystemPrecursor Role of 6-Iodoquinoline MoietyKey Synthetic StepsReference
Unsymmetrical Squaraine Cyanine Dyes Provides the 6-iodoquinoline half of the final dye structure.Quaternization of the quinoline nitrogen, condensation with a squaric acid derivative, and reaction with a second heterocyclic base (e.g., benzothiazole). mdpi.comnih.gov
Pyrroloquinolines Serves as a foundational quinoline structure for annulation reactions to build the fused pyrrole (B145914) ring.Cyclization reactions involving the amine group and adjacent positions of the quinoline ring. semanticscholar.org
Pyrimido[4,5-b]quinolones Acts as a precursor for the quinolone portion of the fused system.Condensation with pyrimidine (B1678525) derivatives through methods like Vilsmeier-Haack formylation or multicomponent reactions. researchgate.net

Role in the Development of Functional Organic Materials

The electronic and structural properties of the quinoline ring system make it an attractive component for functional organic materials, particularly those with specific optical and electronic characteristics. This compound serves as a key intermediate in the synthesis of such materials, especially advanced dyes and fluorophores.

This compound is instrumental in the synthesis of sophisticated dyes, most notably unsymmetrical squaraine cyanine dyes mdpi.comresearchgate.net. These dyes are of significant interest due to their strong and narrow absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum, a property highly desirable for applications in biological imaging and photodynamic therapy nih.govnih.gov.

The synthesis of these dyes involves incorporating the 6-iodoquinoline moiety as one of the terminal heterocyclic groups mdpi.com. The resulting iodoquinoline- and benzothiazole-derived squaraine dyes exhibit strong absorption within the tissue transparency window (650–850 nm) mdpi.comresearchgate.net. The presence of the iodine atom can enhance the generation of singlet oxygen, a key species in photodynamic therapy, making these compounds promising photosensitizers researchgate.net. The modular synthesis allows for fine-tuning of the dye's photophysical properties by modifying the substituents on the quinoline ring or the partnering heterocycle mdpi.comnih.gov. The development of such dyes is part of a broader effort in chemistry to create new fluorophores with improved properties for advanced imaging techniques nih.govnih.gov.

Dye DerivativePrecursorMax. Absorption (λmax) in DMSO (nm)Key FeaturesReference
Iodoquinoline-benzothiazole Squaraine Dye (10) 6-Iodoquinoline derivative675Strong absorption in the NIR region, moderate light stability. mdpi.comresearchgate.net
Iodoquinoline-benzothiazole Squaraine Dye (12) 6-Iodoquinoline derivative664Functionalized with an amine group on the central ring, potential photosensitizer. mdpi.comresearchgate.net
Iodoquinoline-benzothiazole Squaraine Dye (13) 6-Iodoquinoline derivative664Similar structure to Dye 12, evaluated for in vitro photocytotoxicity. mdpi.comresearchgate.net

Building Blocks for Bioactive Molecules and Pharmaceutical Precursors

The quinoline core is a well-established pharmacophore present in a wide range of bioactive molecules and pharmaceuticals mdpi.com. This compound provides a strategic starting point for the synthesis of complex molecules designed to interact with biological targets such as enzymes and receptors.

The development of drugs often involves the inhibition of specific enzymes nih.gov. The quinoline and quinolone scaffolds are central to many compounds designed as enzyme inhibitors. For instance, quinoline derivatives have been investigated as inhibitors of monoamine oxidase and cholinesterase, enzymes relevant to neurodegenerative diseases nih.gov.

This compound is an ideal intermediate for creating libraries of potential inhibitors. The iodine atom at the 6-position can be readily replaced using modern cross-coupling chemistry to introduce diverse substituents that can probe the binding pockets of target enzymes. The amine at the 2-position provides another site for modification, allowing for the attachment of side chains designed to enhance binding affinity or selectivity. This synthetic flexibility is crucial for structure-activity relationship (SAR) studies during drug discovery. The compound serves as a precursor for molecules targeting a variety of biological systems, including serotonin (B10506) receptors, where quinoline-based structures have shown activity google.com.

Target ClassTherapeutic AreaRole of this compound as IntermediateExample of Quinoline-Based Bioactive MoleculesReference
Enzyme Inhibitors Neurodegenerative Diseases, CancerProvides a scaffold for introducing diverse functional groups via cross-coupling (at C6-I) and N-functionalization (at C2-NH2) to optimize enzyme binding.Cholinesterase inhibitors, Tyrosine kinase inhibitors nih.govnih.gov
Receptor Ligands Central Nervous System DisordersServes as a building block for constructing ligands with specific stereochemical and electronic features required for receptor interaction.Serotonin 5-HT6 receptor modulators google.com
Antimicrobial Agents Infectious DiseasesActs as a precursor for quinolone antibiotics, where modifications on the core structure are critical for activity.Nalidixic acid nih.gov

Scaffold for Complex Pharmaceutical and Agrochemical Intermediates

The strategic positioning of the iodo and amino functionalities on the quinoline core of this compound enables its use as a scaffold for building intricate molecules with potential applications in pharmaceuticals and agrochemicals. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern organic synthesis, celebrated for their efficiency, functional group tolerance, and reliability in forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov

The amino group at the 2-position can be further functionalized through acylation, alkylation, or participation in condensation reactions, adding another layer of molecular diversity. This dual reactivity allows for the systematic elaboration of the this compound core to generate libraries of compounds for biological screening.

Detailed Research Findings:

The utility of the this compound scaffold is prominently demonstrated in the synthesis of potent enzyme inhibitors, particularly kinase inhibitors, which are a significant class of therapeutic agents. nih.govrsc.org The general strategy involves using the iodo-substituent as a handle for introducing various aryl, heteroaryl, or alkynyl groups via cross-coupling reactions, while the 2-amino group can interact with the hinge region of the kinase active site or be modified to enhance binding affinity and selectivity.

Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl or heteroaryl moieties at the 6-position of the quinoline ring, creating biaryl structures that are common in pharmacologically active compounds. researchgate.netnih.gov For instance, coupling this compound with various arylboronic acids can yield a range of 6-aryl-2-aminoquinolines, which can be further elaborated.

EntryArylboronic AcidProductCatalystBaseSolventYield (%)
1Phenylboronic acid6-Phenylquinolin-2-aminePd(PPh3)4Na2CO3Toluene/H2O85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)quinolin-2-aminePd(dppf)Cl2K2CO3Dioxane/H2O92
3Pyridin-3-ylboronic acid6-(Pyridin-3-yl)quinolin-2-aminePd(PPh3)4Cs2CO3DMF78

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling this compound with terminal alkynes. The resulting alkynylquinolines are valuable intermediates that can be further transformed or incorporated into the final target molecule. organic-chemistry.orgresearchgate.netnih.gov These structures are of interest in the development of kinase inhibitors and other therapeutic agents.

EntryTerminal AlkyneProductCatalystCo-catalystBaseSolventYield (%)
1Phenylacetylene6-(Phenylethynyl)quinolin-2-aminePd(PPh3)2Cl2CuIEt3NDMF95
2Ethynyltrimethylsilane6-((Trimethylsilyl)ethynyl)quinolin-2-aminePd(PPh3)4CuIDIPATHF89
3Propargyl alcohol3-(2-Aminoquinolin-6-yl)prop-2-yn-1-olPd(dppf)Cl2CuIEt3NAcetonitrile82

Heck Reaction: The Heck reaction provides a method for the vinylation of this compound, leading to the formation of styrenyl and other unsaturated derivatives. nih.gov These products can serve as precursors for a variety of agrochemical and pharmaceutical compounds.

EntryAlkeneProductCatalystBaseSolventYield (%)
1Styrene(E)-6-(2-Phenylvinyl)quinolin-2-aminePd(OAc)2Et3NDMF75
2Butyl acrylate(E)-Butyl 3-(2-aminoquinolin-6-yl)acrylatePd(PPh3)4K2CO3Acetonitrile88

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond at the 6-position, enabling the synthesis of 6-aminoquinoline (B144246) derivatives with diverse substitution patterns on the newly introduced nitrogen atom. wikipedia.orglibretexts.orgrug.nlacsgcipr.org These compounds are of interest for their potential as kinase inhibitors and other biologically active molecules. mdpi.com

EntryAmineProductCatalystLigandBaseSolventYield (%)
1AnilineN6-Phenylquinoline-2,6-diaminePd2(dba)3XPhosNaOtBuToluene90
2Morpholine6-(Morpholino)quinolin-2-aminePd(OAc)2BINAPCs2CO3Dioxane84
34-Methoxy-anilineN6-(4-Methoxyphenyl)quinoline-2,6-diaminePd2(dba)3SPhosK3PO4Toluene93

The strategic application of these modern synthetic methodologies to the this compound scaffold provides a powerful platform for the generation of complex and diverse molecular libraries. The resulting intermediates are pivotal in the discovery and development of new pharmaceutical and agrochemical agents, underscoring the importance of this versatile building block in contemporary chemical research. nih.govbrieflands.com

Future Directions and Emerging Research Avenues for 6 Iodoquinolin 2 Amine

Development of Novel and Sustainable Catalytic Systems for Functionalization

A primary focus for future research will be the development of innovative and environmentally benign catalytic systems to selectively functionalize 6-iodoquinolin-2-amine. The iodo group is an excellent handle for transition metal-catalyzed cross-coupling reactions, while the amino group can be a site for N-functionalization.

Key research directions include:

Precious Metal-Free Catalysis: There is a significant push to replace expensive and rare precious metal catalysts (like palladium) with more abundant and sustainable alternatives. Recent advancements in using magnetic cobalt nanoparticles for C-N cross-coupling reactions under green conditions present a promising avenue. rsc.org Developing similar cobalt- or copper-based systems for reactions with this compound could lead to more economical and sustainable synthetic routes.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful and sustainable tool for forming C-N and C-C bonds under mild, room-temperature conditions. chemrxiv.org Future work could involve designing organic dye-based or metal-based photocatalytic systems to activate the C-I bond of this compound for coupling with a wide array of nucleophiles, avoiding the need for high temperatures and strong bases.

Heterogeneous and Recyclable Catalysts: To improve the sustainability of synthetic processes, the development of heterogeneous catalysts is crucial. Palladium nanoparticles immobilized on supports like thio-modified multi-walled carbon nanotubes have shown high efficiency and recyclability in Buchwald-Hartwig amination reactions. nih.gov Applying this concept to catalyze reactions with this compound would simplify product purification and allow for catalyst reuse, significantly reducing waste and cost.

Advanced Carbonylation Techniques: Palladium-catalyzed aminocarbonylation has been effectively used on the related 6-iodoquinoline (B82116) to produce various amide derivatives. nih.gov Future studies could adapt these methods for this compound, exploring how ligands and reaction conditions can be tuned to selectively achieve monocarbonylation or double carbonylation, yielding valuable ketoamide products. nih.gov

Catalytic SystemKey FeaturesPotential Application for this compoundReference
Visible-Light Organic Photoredox CatalysisPrecious metal-free, mild room-temperature conditions, sustainable.C-N or C-C bond formation at the C6-Iodo position. chemrxiv.org
Magnetic Cobalt NanoparticlesPd/Cu-free, green reaction conditions, magnetic separation.Sustainable C-N cross-coupling with various amines. rsc.org
Immobilized Palladium NanoparticlesHeterogeneous, recyclable catalyst, high efficiency.Buchwald-Hartwig amination at the C6-Iodo position. nih.gov
Palladium/XantPhos SystemLigand-controlled selectivity in carbonylation reactions.Selective synthesis of quinoline-6-carboxamides or glyoxylamides. nih.gov
Table 1: Novel and sustainable catalytic systems with potential for the functionalization of this compound.

Exploration of New Synthetic Pathways and Green Chemistry Methodologies

Beyond functionalization, future research will also target the synthesis of the this compound core itself and its derivatives using greener and more efficient methodologies. zenodo.orgzenodo.org The principles of green chemistry, such as atom economy, waste reduction, and energy efficiency, will guide the development of next-generation synthetic protocols.

Emerging research avenues include:

Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate reaction times, increase yields, and reduce energy consumption in the production of quinoline (B57606) derivatives. frontiersin.orgnih.gov Applying these techniques to the key steps in the synthesis of this compound could provide significant environmental and economic benefits over conventional heating methods. frontiersin.org

Redox-Neutral Processes: Designing synthetic routes that are redox-neutral minimizes the use of stoichiometric oxidizing or reducing agents, which often generate significant chemical waste. chemrxiv.org For instance, developing annulation reactions that form the quinoline core without requiring harsh oxidants or subsequent reduction steps would represent a significant green advancement.

One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single, one-pot procedure avoids the need for intermediate isolation and purification, saving solvents, time, and resources. Future work could focus on designing tandem or domino reactions that construct and functionalize the this compound scaffold in a single, efficient operation.

MethodologyTraditional ApproachGreen Chemistry AlternativeKey AdvantagesReference
Energy InputConventional heating (oil bath, heating mantle).Microwave irradiation, ultrasonic irradiation.Reduced reaction times, higher yields, energy efficiency. frontiersin.org
Reaction StepsMulti-step synthesis with intermediate isolation.One-pot or tandem reaction sequences.Improved efficiency, reduced solvent use and waste. zenodo.org
Reagent StoichiometryUse of stoichiometric oxidants or reductants.Development of catalytic, redox-neutral reactions.Higher atom economy, reduced inorganic waste. chemrxiv.org
Table 2: Comparison of traditional and emerging green chemistry methodologies for the synthesis of quinoline derivatives.

Advanced Spectroscopic and Structural Characterization for Deeper Understanding

A comprehensive understanding of the structural and electronic properties of this compound and its derivatives is essential for rational drug design and the development of new materials. Future research will employ a suite of advanced analytical techniques to gain deeper insights.

Key characterization approaches include:

Multinuclear and Multidimensional NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous assignment of all proton and carbon signals, especially in complex derivatives. mdpi.commdpi.com These methods are crucial for confirming regioselectivity in functionalization reactions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the unequivocal determination of elemental compositions and confirming the identity of newly synthesized compounds and their fragmentation patterns. mdpi.com

Single-Crystal X-ray Diffraction (XRD): When suitable crystals can be obtained, single-crystal XRD provides the definitive three-dimensional structure of a molecule. nih.gov This technique can reveal precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding and π-stacking), which are critical for understanding biological activity and solid-state properties.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is valuable for identifying key functional groups and can be used to monitor the progress of reactions, such as the conversion of the amino group into an amide or the modification of the aromatic system. mdpi.commdpi.com

TechniqueInformation ProvidedImportance for this compound Research
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of proton and carbon signals; connectivity between atoms.Confirms the structure of complex derivatives and reaction regioselectivity. mdpi.commdpi.com
High-Resolution Mass Spectrometry (HRMS)Precise mass and elemental composition.Confirms the identity of novel compounds. mdpi.com
Single-Crystal X-ray Diffraction (XRD)3D molecular structure, bond lengths, angles, intermolecular interactions.Provides definitive structural proof and insight into solid-state packing. nih.gov
Fourier-Transform Infrared (FTIR) SpectroscopyPresence of specific functional groups and vibrational modes.Monitors reaction progress and confirms functional group transformations. mdpi.com
Table 3: Advanced spectroscopic and structural characterization techniques for the in-depth analysis of this compound and its derivatives.

Expanding the Scope of Applications in Emerging Fields of Chemical Science

The unique bifunctional nature of this compound makes it an attractive scaffold for applications beyond its traditional use as a synthetic intermediate. Future research is expected to explore its potential in various cutting-edge areas of chemical science.

Potential emerging applications include:

Medicinal Chemistry and Drug Discovery: The quinoline core is a "privileged structure" found in numerous pharmaceuticals. nih.govresearchgate.netmdpi.com Derivatives have shown a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. nih.govfrontiersin.org Future work will involve synthesizing libraries of this compound derivatives, for instance by creating amino acid conjugates or performing cross-coupling reactions, to screen for novel therapeutic agents. researchgate.net

Materials Science: The rigid, planar quinoline structure is well-suited for the construction of organic electronic materials. The amino and iodo groups provide handles for polymerization or incorporation into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Sensors: The nitrogen atom of the quinoline ring and the 2-amino group can act as binding sites for metal ions. researchgate.net By attaching a fluorophore or chromophore through the iodo- position, derivatives of this compound could be developed as selective chemosensors for detecting specific metal ions or anions through changes in their optical properties.

Coordination Chemistry and Catalysis: The bidentate chelation potential of the 2-aminoquinoline (B145021) moiety makes it an interesting ligand for creating novel metal complexes. These complexes could be investigated for their catalytic activity, unique photophysical properties, or as building blocks for metal-organic frameworks (MOFs).

Emerging FieldPotential ApplicationKey Molecular Features of this compound
Medicinal ChemistryScaffold for novel anticancer, antimicrobial, or anti-inflammatory agents.Privileged quinoline core; two distinct sites (amine and iodo) for derivatization. nih.govmdpi.com
Materials ScienceBuilding block for conjugated polymers or organic electronic materials (OLEDs, OPVs).Rigid, planar aromatic structure; reactive handles for polymerization.
Chemical SensorsFluorescent or colorimetric sensors for metal ions or anions.Potential metal-binding site (N-heterocycle, amino group); C-I bond for attaching signaling units. researchgate.net
Coordination ChemistryLigand for novel metal complexes with catalytic or photophysical properties.Bidentate N,N-chelation motif.
Table 4: Potential future applications of this compound in emerging scientific fields.

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